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Compound of Interest

Compound Name: Omapatrilat metabolite M1-a

Cat. No.: B15191232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK)

modeling of Omapatrilat, a vasopeptidase inhibitor, and its primary metabolites. The included

protocols and data summaries are intended to guide researchers in designing and interpreting

pharmacokinetic studies of Omapatrilat and similar compounds.

Introduction
Omapatrilat is an investigational drug that simultaneously inhibits two key enzymes involved in

blood pressure regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase

(NEP).[1][2] This dual mechanism of action leads to both a reduction in the production of the

vasoconstrictor angiotensin II and an increase in the levels of vasodilatory natriuretic peptides.

[1][2] Understanding the pharmacokinetic profile of Omapatrilat and its metabolites is crucial for

dose selection, safety assessment, and the overall development of this class of drugs.

Omapatrilat undergoes extensive metabolism in humans, and several metabolites have been

identified in plasma and urine.[3]

Pharmacokinetic Profile of Omapatrilat
Omapatrilat is rapidly absorbed after oral administration, with peak plasma concentrations

(Tmax) typically reached within 0.5 to 2 hours.[4][5] The drug exhibits a long effective half-life of
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14 to 19 hours, which supports once-daily dosing.[4][5] Steady-state concentrations are

generally achieved within 3 to 4 days of daily administration.[4][5]

Data Presentation: Pharmacokinetic Parameters of
Omapatrilat
The following tables summarize the key pharmacokinetic parameters of Omapatrilat from single

and multiple-dose studies in healthy male subjects.[4]

Table 1: Pharmacokinetic Parameters of Omapatrilat Following Single Oral Doses[4]

Dose (mg) Cmax (ng/mL) Tmax (h) AUC(0-t) (ng·h/mL)

2.5 1.28 1.0 2.4

7.5 9.60 1.5 24.9

25 51.1 2.0 148

50 89.3 2.0 315

125 286 2.0 954

250 492 2.25 1891

500 1009 1.5 -

Data are presented as mean values. Cmax: Maximum plasma concentration. Tmax: Time to

reach maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time

curve from time 0 to the last measurable concentration.

Table 2: Pharmacokinetic Parameters of Omapatrilat Following Multiple Oral Doses (Day 10)[4]
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Dose (mg) Cmax (ng/mL) Tmax (h)
AUC(0-t)
(ng·h/mL)

t1/2 (h)

10 29.5 1.0 114 14.2

25 88.1 1.0 389 16.4

50 185 1.0 845 18.8

75 311 1.0 1367 19.0

125 895 1.0 3443 17.5

Data are presented as mean values. t1/2: Terminal half-life.

Omapatrilat Metabolites and their Pharmacokinetics
Omapatrilat is subject to extensive first-pass metabolism.[3] The primary metabolic pathways

include S-methylation, hydrolysis of the exocyclic amide bond, and formation of mixed

disulfides.[3]

Identified Metabolites:

S-methyl omapatrilat: A major circulating metabolite.[3]

Acyl glucuronide of S-methyl omapatrilat[3]

S-methyl (S)-2-thio-3-phenylpropionic acid[3]

Diastereomers of S-methyl sulfoxide of omapatrilat[3]

S-methyl omapatrilat ring sulfoxide[3]

L-cysteine mixed disulfide of omapatrilat[3]

Phenylmercaptopropionic acid[6]

S-methylphenylmercaptopropionic acid[6]

Cyclic S-oxide-omapatrilat (potentially active, but often undetectable in plasma)[6]
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A study in subjects with renal impairment provided some pharmacokinetic data for the

metabolites following a 10 mg daily dose of Omapatrilat.[6]

Table 3: Median Tmax of Omapatrilat and its Metabolites[6]

Analyte Tmax (h)

Omapatrilat 1.5 - 2.0

Phenylmercaptopropionic acid 2.0 - 3.0

S-methylomapatrilat 2.5 - 3.5

S-methylphenylmercaptopropionic acid 7.0 - 10.0

Experimental Protocols
Protocol for the Bioanalytical Determination of
Omapatrilat and its Metabolites in Human Plasma by LC-
MS/MS
This protocol is based on a validated method for the simultaneous quantification of Omapatrilat

and its sulfhydryl- and thioether-containing metabolites.

4.1.1. Sample Stabilization:

Due to the instability of the free sulfhydryl groups in Omapatrilat and some of its metabolites,

immediate stabilization upon blood collection is critical.

Collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA).

Immediately add methyl acrylate to the blood sample to form stable derivatives with the

sulfhydryl-containing compounds.

Gently mix the sample and then centrifuge to separate the plasma.

Store the plasma samples at -20°C or lower until analysis.

4.1.2. Sample Preparation (Liquid-Liquid Extraction):
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To 500 µL of plasma sample, add an internal standard solution.

Add 500 µL of 0.1 M hydrochloric acid.

Add 3 mL of methyl tert-butyl ether.

Vortex the mixture for 10 minutes.

Centrifuge at approximately 2500 x g for 10 minutes to separate the organic and aqueous

layers.

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions:

Liquid Chromatography (LC):

Column: A C18 reverse-phase column is suitable for separation.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium

acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry (MS/MS):

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode,

depending on the analytes.

Detection Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.

Monitor specific precursor-to-product ion transitions for each analyte and internal

standard.

4.1.4. Calibration and Quality Control:
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Prepare calibration standards and quality control (QC) samples by spiking known

concentrations of Omapatrilat and its metabolites into blank plasma.

The calibration curve ranges should cover the expected concentrations in the study samples.

For example, 0.5-250 ng/mL for Omapatrilat and its primary metabolites, and potentially a

wider range for metabolites with higher concentrations.

Protocol for Noncompartmental Pharmacokinetic (PK)
Analysis
This protocol outlines the steps for performing a noncompartmental analysis (NCA) of plasma

concentration-time data for Omapatrilat and its metabolites. This analysis is typically performed

using specialized software such as Phoenix® WinNonlin®, SAS, or R.

4.2.1. Data Preparation:

Organize the data into a spreadsheet with columns for subject ID, time, and plasma

concentration.

Ensure that the units for time (e.g., hours) and concentration (e.g., ng/mL) are consistent.

Record the administered dose for each subject.

4.2.2. NCA Parameter Calculation:

Cmax and Tmax: The maximum observed plasma concentration (Cmax) and the time at

which it occurs (Tmax) are determined directly from the concentration-time data for each

subject.

Area Under the Curve (AUC):

Calculate the AUC from time zero to the last measurable concentration (AUC0-t) using the

linear trapezoidal rule.

Calculate the AUC from time zero to infinity (AUC0-∞) by adding the extrapolated area to

AUC0-t. The extrapolated area is calculated as the last measurable concentration divided

by the terminal elimination rate constant (λz).
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Terminal Elimination Rate Constant (λz) and Half-Life (t1/2):

Determine λz from the slope of the terminal log-linear portion of the plasma concentration-

time curve.

Calculate the terminal half-life as t1/2 = ln(2) / λz.

Clearance (CL/F) and Volume of Distribution (Vz/F):

For extravascular administration, calculate the apparent total clearance as CL/F = Dose /

AUC0-∞.

Calculate the apparent volume of distribution during the terminal phase as Vz/F = Dose /

(λz * AUC0-∞).

4.2.3. Data Reporting:

Summarize the calculated PK parameters for each dose group using descriptive statistics

(e.g., mean, standard deviation, coefficient of variation).
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Signaling Pathway of Omapatrilat
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Caption: Dual inhibitory action of Omapatrilat on ACE and NEP.

Experimental Workflow for a Pharmacokinetic Study

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15191232?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15191232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Design
(e.g., Dose Escalation)

Subject Screening
& Enrollment

Drug Administration
(Omapatrilat)

Serial Blood Sampling

Plasma Separation
& Stabilization

LC-MS/MS Analysis

Pharmacokinetic Modeling
(NCA)

PK Report Generation

Click to download full resolution via product page

Caption: Typical workflow for a clinical pharmacokinetic study.

Omapatrilat Metabolic Pathway
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Caption: Major metabolic pathways of Omapatrilat in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15191232#pharmacokinetic-modeling-of-omapatrilat-
and-its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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